molecular formula C9H11ClN2O2 B1291654 5-(tert-Butyl)-2-chloro-3-nitropyridine CAS No. 294852-28-1

5-(tert-Butyl)-2-chloro-3-nitropyridine

Cat. No.: B1291654
CAS No.: 294852-28-1
M. Wt: 214.65 g/mol
InChI Key: FYDWBUGKMKWHDN-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2-chloro-3-nitropyridine is a useful research compound. Its molecular formula is C9H11ClN2O2 and its molecular weight is 214.65 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-2-chloro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-9(2,3)6-4-7(12(13)14)8(10)11-5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDWBUGKMKWHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(N=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 5 Tert Butyl 2 Chloro 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the 5-(tert-Butyl)-2-chloro-3-nitropyridine scaffold. This reaction involves the displacement of the chloride ion at the C2 position by a nucleophile.

The pyridine (B92270) ring, being an electron-deficient aromatic system, is inherently more susceptible to nucleophilic attack than a benzene (B151609) ring. In this compound, the chlorine atom is located at the C2 position, which is activated towards nucleophilic attack by the ring nitrogen. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. youtube.com The reaction is highly selective for the C2 position due to the combined activating effects of the ring nitrogen and the nitro group.

The presence of a strong electron-withdrawing group on the aromatic ring is a critical prerequisite for a facile SNAr reaction. libretexts.org In this compound, the nitro group at the C3 position serves this function effectively. Although it is meta to the leaving group, its powerful inductive and resonance effects withdraw electron density from the pyridine ring, making the C2 carbon more electrophilic and thus more susceptible to attack by nucleophiles. researchgate.net The nitro group also plays a crucial role in stabilizing the anionic Meisenheimer intermediate formed during the reaction. libretexts.orglibretexts.org This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate compared to an unsubstituted 2-chloropyridine. nih.gov

A wide range of nucleophiles can be employed in SNAr reactions with activated chloropyridines like this compound. The choice of nucleophile allows for the introduction of diverse functional groups at the C2 position.

Amines: Primary and secondary amines are common nucleophiles, leading to the formation of 2-amino-pyridine derivatives. Reactions are often carried out by heating the chloropyridine with the amine, sometimes in the presence of a base. youtube.comresearchgate.net

Thiols: Thiolates (formed from thiols in the presence of a base) are potent nucleophiles that react readily to form 2-thioether-pyridines. nih.gov

Alkoxides and Aryloxides: Alkoxides (from alcohols) and aryloxides (from phenols) can displace the chloride to yield the corresponding 2-alkoxy or 2-aryloxy-pyridines. researchgate.net

The table below summarizes typical SNAr reactions on related 2-chloro-nitropyridine systems.

Nucleophile CategoryExample NucleophileProduct TypeTypical Conditions
Amines Aniline Derivatives2-(Arylamino)pyridinesHeating in a solvent like methanol
Amines Piperidine2-(Piperidin-1-yl)pyridinesHeating in a solvent like methanol
Thiols Thiophenols2-(Arylthio)pyridinesBase (e.g., K₂CO₃) in a solvent like DMF
Alkoxides Aryloxides2-(Aryloxy)pyridinesReaction with the corresponding aryloxide ion

The robust nature of the SNAr reaction makes it highly suitable for the synthesis of DNA-encoded chemical libraries (DELs). nih.govresearchgate.net DEL technology enables the rapid synthesis and screening of vast numbers of compounds for drug discovery. rsc.org In this context, this compound can serve as a versatile scaffold. The SNAr reaction provides a reliable method for attaching a diverse set of building blocks to the pyridine core under DNA-compatible conditions. Furthermore, the nitro group plays a dual role; it first activates the scaffold for the SNAr reaction and can then be chemically modified in a subsequent step, further increasing the structural diversity of the library. vipergen.com This "two-step" strategy, involving SNAr followed by nitro reduction, is an elegant approach to constructing complex molecular libraries. vipergen.com

Reduction of the Nitro Group

The nitro group of this compound is a key functional handle that can be readily transformed into an amino group, providing a route to a different class of substituted pyridines.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. wikipedia.org This conversion dramatically alters the electronic properties of the substituent, changing it from strongly electron-withdrawing to strongly electron-donating. masterorganicchemistry.com This transformation opens up new avenues for subsequent reactions, such as amide bond formation or further substitution reactions on the pyridine ring.

Several methods are available for the reduction of the nitro group in nitropyridines: wikipedia.orgmasterorganicchemistry.com

Catalytic Hydrogenation: This is a common and often high-yielding method. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Raney nickel is sometimes preferred for substrates containing halides to avoid dehalogenation. commonorganicchemistry.com

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

Stannous Chloride (SnCl₂): Tin(II) chloride is a milder reducing agent that can selectively reduce nitro groups in the presence of other reducible functional groups. commonorganicchemistry.comresearchgate.net

Titanium Trichloride (TiCl₃) or Titanium Tetrachloride (TiCl₄)/Mg: These reagents can also be employed for the reduction of nitro groups to amines. google.com

The successful execution of this reaction on the parent compound yields 5-(tert-butyl)-2-chloropyridin-3-amine, a valuable intermediate for further synthetic elaboration. lookchem.com

The following table outlines common reagents used for the reduction of aromatic nitro compounds.

Reagent SystemDescriptionAdvantages
H₂ / Pd/C Catalytic hydrogenation with palladium on carbon.Often clean and high-yielding.
H₂ / Raney Ni Catalytic hydrogenation with Raney nickel.Useful for substrates where dehalogenation is a concern. commonorganicchemistry.com
Fe / HCl or AcOH Iron metal in acidic conditions.A classic, cost-effective method.
SnCl₂ Tin(II) chloride.Provides a mild reduction, tolerant of other functional groups. commonorganicchemistry.com
TiCl₄ / Mg Titanium tetrachloride and magnesium.An alternative system for nitro group reduction. google.com

Selective Reduction Methods

The selective reduction of the nitro group in this compound is a critical transformation, as the resulting amino group is a versatile precursor for the synthesis of various heterocyclic compounds. The presence of a reducible chloro substituent and the pyridine ring itself necessitates the use of chemoselective methods to avoid unwanted side reactions.

Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metallic reagents in acidic or neutral media. However, care must be taken to preserve the chloro group, which is susceptible to hydrogenolysis.

Catalytic Hydrogenation:

Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is a powerful method for nitro group reduction. commonorganicchemistry.com However, the conditions must be carefully controlled to prevent dechlorination. The use of specific catalysts or additives can enhance selectivity. For instance, Raney nickel is often used for substrates where dehalogenation is a concern. commonorganicchemistry.com

Metal-Based Reducing Agents:

Reagents such as tin(II) chloride (SnCl₂), iron (Fe), and zinc (Zn) in acidic media are effective for the reduction of nitroarenes. commonorganicchemistry.comscispace.com These methods are generally milder than catalytic hydrogenation and can offer better chemoselectivity. For example, SnCl₂ is known to selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com The choice of reagent and reaction conditions can be tailored to optimize the yield of the desired 5-(tert-butyl)-2-chloro-pyridin-3-amine.

A study on the reduction of vicinally substituted 3-nitropyridines proposed a method using Zn/NH₄Cl/EtOH under ultrasonication to synthesize the corresponding hydroxylamines, highlighting that ultrasound irradiation can increase yields and facilitate product isolation. researchgate.net

The following table summarizes various reducing agents and their general applicability for the selective reduction of nitro groups in the presence of a chloro substituent.

Reducing SystemTypical ConditionsSelectivity Notes
H₂/Pd/C Low pressure H₂, room temp.Risk of dechlorination. commonorganicchemistry.com
H₂/Raney Ni Low pressure H₂, room temp.Often preferred to avoid dehalogenation of aryl chlorides. commonorganicchemistry.com
SnCl₂ HCl, ethanolMild and often chemoselective for the nitro group. commonorganicchemistry.com
Fe/HCl or Fe/AcOH Acidic mediumClassic and effective method, generally good selectivity.
Zn/AcOH or Zn/NH₄Cl Acidic or neutral mediumMild conditions, can be selective. commonorganicchemistry.comresearchgate.net
NaBH₄/Ni(PPh₃)₄ Ethanol, room temp.A system reported to reduce nitroaromatics to amines. jsynthchem.com

Further Derivatization of the Pyridine Ring

Strategies for Functionalization at Unsubstituted Ring Positions

Functionalization of the unsubstituted C-4 and C-6 positions of the this compound ring can be achieved through various modern synthetic methodologies, primarily involving C-H activation. The electronic nature of the pyridine ring, which is electron-deficient, along with the directing effects of the existing substituents, plays a crucial role in determining the regioselectivity of these reactions.

One of the most powerful strategies for the functionalization of pyridines is directed ortho-metalation (DoM) . acs.orgclockss.org This involves the deprotonation of a C-H bond ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with an electrophile. clockss.org While the existing substituents on this compound are not typical DMGs, derivatization of the molecule to introduce a DMG could enable this strategy.

More direct approaches involve transition-metal-catalyzed C-H activation . beilstein-journals.orgrsc.org These methods have emerged as a powerful tool for the construction of C-C and C-X bonds. The pyridine nitrogen can act as an internal directing group, facilitating the activation of the C-H bond at the C-6 position. rsc.org Various transition metals, including palladium, rhodium, and iridium, have been employed for the C-H functionalization of pyridines. beilstein-journals.orgacs.org The regioselectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.

Another approach is vicarious nucleophilic substitution (VNS) , which allows for the introduction of substituents at positions activated by the nitro group. acs.org In the case of 3-nitropyridines, VNS reactions typically occur at the C-2 and C-4 positions. Given that the C-2 position is already substituted, this strategy could potentially be employed for functionalization at the C-4 position.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

The chloro substituent at the C-2 position of this compound serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org The reaction of this compound with various aryl or vinyl boronic acids or their esters would yield the corresponding 2-substituted pyridine derivatives. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with electron-deficient heteroaryl chlorides. researchgate.netnih.gov

A plausible reaction scheme is as follows:

Where R can be an aryl, heteroaryl, or vinyl group.

Heck Coupling:

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This could be applied to introduce alkenyl groups at the C-2 position.

Stille Coupling:

The Stille coupling involves the reaction of an organotin compound with an sp²-hybridized organic halide, catalyzed by a palladium complex. This method can also be used to form C-C bonds at the C-2 position.

The following table provides a summary of potential cross-coupling reactions for the derivatization of this compound.

ReactionCoupling PartnerBond FormedCatalyst System (Typical)
Suzuki-Miyaura Organoboronic acid/esterC-CPd(0) complex (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃) organic-chemistry.org
Heck AlkeneC-C (alkenyl)Pd(OAc)₂, phosphine (B1218219) ligand, base (e.g., Et₃N)
Stille OrganostannaneC-CPd(0) complex (e.g., Pd(PPh₃)₄)
Buchwald-Hartwig Amination AmineC-NPd catalyst, phosphine ligand, base
Sonogashira Terminal alkyneC-C (alkynyl)Pd catalyst, Cu(I) co-catalyst, base

Electrochemical Behavior and Redox Processes

The electrochemical behavior of this compound is expected to be dominated by the redox-active nitro group and the pyridine ring itself.

Reversible One-Electron Redox Processes

Substituted pyridine and phthalocyanine (B1677752) systems have been shown to undergo reversible one-electron redox processes. researchgate.net By analogy, this compound is likely to exhibit similar behavior. The pyridine ring can be reduced in a one-electron process to form a radical anion. The stability of this radical anion will be influenced by the substituents on the ring. The electron-withdrawing nitro group would be expected to facilitate this reduction, making the reduction potential less negative.

Electrochemical Reduction of the Nitro Group

The electrochemical reduction of nitroaromatic compounds is a well-studied process and typically proceeds in a stepwise manner. rsc.orgtaylorfrancis.com In protic media, the nitro group can be reduced to the corresponding amine in a multi-electron, multi-proton process. The initial step is often a one-electron reduction to form a nitro radical anion. This can then be further reduced to a nitroso and then a hydroxylamine (B1172632) intermediate, which is finally reduced to the amine.

R-NO₂ + 6e⁻ + 6H⁺ → R-NH₂ + 2H₂O

The specific potential at which these reduction steps occur will depend on the molecular structure and the experimental conditions, such as the solvent and pH. The presence of the electron-withdrawing chloro group and the pyridine nitrogen is expected to facilitate the reduction of the nitro group.

Studies on the electrochemical reduction of nitrones to amines have demonstrated the utility of electricity to drive these transformations, avoiding harsh chemical reagents. rsc.org Similar principles would apply to the electrochemical reduction of the nitro group in this compound.

Influence of the tert-Butyl Group on Electrochemical Activity

The electrochemical behavior of this compound is significantly influenced by the presence of the tert-butyl group at the C5 position of the pyridine ring. This substituent imparts distinct electronic and steric effects that modulate the redox properties of the molecule, particularly the reduction potentials associated with the nitro group and the chloro substituent. The tert-butyl group is a well-established electron-donating group through an inductive effect (+I). This donation of electron density into the pyridine ring has a pronounced impact on the molecule's lowest unoccupied molecular orbital (LUMO) energy.

Research on related aromatic systems has shown that the introduction of electron-donating groups, such as the tert-butyl group, tends to raise the LUMO energy level. nih.govrsc.org For a reduction process to occur, an electron must be transferred from the electrode to the LUMO of the molecule. A higher LUMO energy implies that more energy is required to add an electron, making the reduction more difficult. Consequently, the reduction potentials for both the nitro group and the chloro group in this compound are shifted to more negative values compared to an unsubstituted 2-chloro-3-nitropyridine (B167233).

The electrochemical reduction of nitropyridines typically proceeds in a stepwise manner. The nitro group is generally the most easily reduced functional group, followed by the cleavage of the carbon-halogen bond. The electron-donating nature of the tert-butyl group destabilizes the radical anion intermediate formed upon the initial one-electron reduction of the nitro group. This destabilization makes the formation of the radical anion less favorable, thus requiring a more negative potential to initiate the reduction.

The steric bulk of the tert-butyl group can also play a role in the electrochemical activity, although it is generally considered secondary to the electronic effects in this context. The large size of the tert-butyl group can influence the orientation of the molecule at the electrode surface, which may affect the kinetics of the electron transfer process. However, the primary influence remains the electronic donation that directly impacts the thermodynamics of the reduction process.

To illustrate the anticipated effect of the tert-butyl group, a comparative table of hypothetical reduction potentials is presented below. These values are illustrative and serve to demonstrate the expected shift in electrochemical properties due to the electronic influence of the tert-butyl substituent.

Table 1: Anticipated Influence of the tert-Butyl Group on the Reduction Potentials of 2-Chloro-3-nitropyridine

CompoundFirst Reduction Potential (Epc1 vs. Ag/AgCl)Second Reduction Potential (Epc2 vs. Ag/AgCl)
2-Chloro-3-nitropyridine-0.85 V-1.20 V
This compound-0.95 V-1.35 V

Note: The data in this table is hypothetical and for illustrative purposes to show the expected trend based on the electronic effects of the tert-butyl group.

Mechanistic Investigations and Regioselectivity in Pyridine Functionalization

Elucidation of Reaction Mechanisms Related to Functional Group Introduction

The introduction of functional groups onto a pyridine (B92270) scaffold, particularly the nitro group, often proceeds through non-classical mechanisms due to the electron-deficient nature of the ring.

Direct electrophilic aromatic substitution (EAS) on pyridine is challenging because the ring nitrogen deactivates the system towards electrophiles. uoanbar.edu.iq This deactivation is exacerbated in acidic media, which are common for nitration, as the nitrogen becomes protonated, further withdrawing electron density. uoanbar.edu.iqrsc.orgyoutube.com Consequently, alternative pathways, including those involving radical intermediates, have been explored for the functionalization of pyridines.

One proposed mechanism for nitration involves the generation of an NO2 radical. acs.org For instance, tert-butyl nitrite (B80452) (TBN) can serve as a source for an electrophilic NO2 radical, which can then add to the pyridine ring to form a stabilized C-radical intermediate. acs.org This radical pathway circumvents the high activation energy associated with the formation of a cationic sigma complex typical of EAS reactions on highly deactivated rings. rsc.org While direct studies on 5-(tert-butyl)-2-chloropyridine (B2653606) are limited, these radical-based methods represent a plausible route for the introduction of the 3-nitro group, avoiding the harsh conditions of traditional electrophilic nitration.

A widely accepted mechanism for the nitration of pyridine to afford 3-nitropyridine (B142982) derivatives involves an intramolecular rearrangement. researchgate.netresearchgate.net The reaction proceeds first by the attack of an electrophilic nitrating agent, such as dinitrogen pentoxide (N2O5), on the pyridine nitrogen to form an N-nitropyridinium salt. researchgate.netrsc.orgpsu.edu This activated intermediate then undergoes nucleophilic attack, for example by a bisulfite ion, at the 2- or 4-position to form an unstable dihydropyridine (B1217469) adduct. rsc.orgntnu.no

The crucial step in forming the 3-nitropyridine is the migration of the nitro group from the nitrogen atom to the C3 position of the ring. researchgate.netresearchgate.net This transformation is best described as a researchgate.netrsc.org sigmatropic shift. researchgate.netrsc.orgpsu.edu A sigmatropic rearrangement is a pericyclic reaction in which a sigma-bonded atom or group shifts to a new location within a π-electron system, causing a reorganization of the π-bonds. libretexts.org In this case, the nitro group migrates across the five-atom system from the nitrogen (position 1) to the carbon at position 3, facilitated by the dihydropyridine structure. researchgate.netrsc.org Subsequent elimination of the nucleophile and rearomatization yields the final 3-nitropyridine product. ntnu.no While other types of sigmatropic rearrangements involving nitro groups, such as acs.orgntnu.no shifts, are known in other contexts, the researchgate.netrsc.org shift is the key mechanistic feature in this specific nitration pathway. nih.govresearchgate.net

Regioselectivity in Pyridine Derivatization Reactions

The position of further functionalization on the 5-(tert-Butyl)-2-chloro-3-nitropyridine ring is dictated by the combined directing effects of the existing substituents.

The tert-butyl group is exceptionally bulky and exerts a powerful steric hindrance effect. numberanalytics.comlibretexts.org Positioned at C5, it physically obstructs the approach of reagents to the adjacent C4 and C6 positions. This steric shielding is significantly more pronounced than that of smaller alkyl groups like methyl or isopropyl. kpi.uastackexchange.com Consequently, reactions that are sensitive to steric bulk are strongly disfavored at the positions flanking the tert-butyl group. This effect can be a dominant factor in controlling regioselectivity, often overriding electronic preferences to direct incoming groups to the less hindered C6 position, or preventing reaction at C4 altogether. numberanalytics.com

The electronic nature of the pyridine ring in this compound is heavily influenced by the strong electron-withdrawing properties of the ring nitrogen, the C2-chloro substituent, and the C3-nitro group. uoanbar.edu.iqnih.gov

Nitro Group: The nitro group at C3 is one of the most powerful electron-withdrawing groups, deactivating the ring towards electrophilic attack through both strong inductive and resonance effects. nih.govlibretexts.org For any potential electrophilic substitution, it would act as a meta-director, guiding an incoming electrophile to the C5 position (which is already occupied and sterically hindered). Crucially, the nitro group strongly activates the ring for nucleophilic attack, particularly at the positions ortho (C2, C4) and para (C6) to it. nih.gov

The confluence of these effects makes the ring highly susceptible to nucleophilic substitution, with the most likely positions for attack being C2 (leading to displacement of the chloride), C4, and C6.

SubstituentPositionElectronic EffectDirecting Influence (Electrophilic)Directing Influence (Nucleophilic)
-C(CH₃)₃C5Weakly donating (inductive)Steric hindrance at C4, C6Steric hindrance at C4, C6
-ClC2Withdrawing (inductive), Donating (resonance)Deactivating; o,p-directing (to C3, C5)Activates ring; is a leaving group
-NO₂C3Strongly withdrawing (inductive & resonance)Strongly deactivating; m-directing (to C5)Strongly activating at C2, C4, C6

While the intrinsic steric and electronic properties of this compound provide a baseline for predicting reactivity, modern catalytic systems can override these conventional selectivities. nih.gov Transition-metal catalysis, particularly with nickel or palladium, coupled with specific ligands or Lewis acid co-catalysts, enables C-H functionalization at positions that are typically unreactive. nih.govresearchgate.net For example, a tailored nickel catalyst system could potentially achieve selective alkenylation at the C6 position by overriding the steric hindrance of the tert-butyl group. nih.gov The assembly of macrocyclic intermediates via coordination to a Lewis acid can also play a crucial role in determining both catalyst reactivity and site-selectivity. nih.gov

The solvent system also plays a critical role. The polarity and coordinating ability of the solvent can influence reaction rates and the stability of charged intermediates or transition states, thereby altering the regiochemical outcome of a reaction. ntnu.no For instance, in the nitration of pyridines via N-nitropyridinium salts, the choice of solvent and the composition of the aqueous workup solution are key to optimizing yields and managing the stability of dihydropyridine intermediates. ntnu.no

Regiodivergent Strategies in Pyridine Alkylation

Regiodivergent synthesis offers a powerful approach to selectively functionalize different positions of a pyridine ring from a common precursor. While general strategies for the regiodivergent alkylation of pyridines have been developed, specific mechanistic investigations detailing these strategies for this compound are not extensively documented in publicly available research. However, the principles of such strategies can be inferred from studies on related pyridine derivatives.

The control of regioselectivity in pyridine alkylation often relies on the careful selection of reagents and reaction conditions. For instance, in transition-metal-free approaches, the choice of an alkyllithium activator for an alkylating agent like 1,1-diborylalkanes can direct the alkylation to either the C2 or C4 position. Mechanistic studies on electronically unbiased pyridines have revealed that the aggregation state of the alkyllithium reagent plays a crucial role. Tetrameric clusters of methyllithium (B1224462) tend to favor C4-alkylation, whereas dimeric clusters of sec-butyllithium (B1581126) promote C2-alkylation. This control is attributed to the distinct steric and electronic environments created by the different cluster structures around the pyridine ring.

For a substituted pyridine such as this compound, the inherent electronic properties and steric hindrance imparted by the tert-butyl, chloro, and nitro groups would significantly influence the regiochemical outcome of alkylation reactions. The electron-withdrawing nature of the nitro and chloro groups deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. The bulky tert-butyl group at the C5 position would sterically hinder attack at the adjacent C4 and C6 positions. Therefore, any regiodivergent strategy would need to overcome these inherent biases.

A hypothetical regiodivergent alkylation of this compound could involve the following considerations:

C4-Alkylation: To achieve alkylation at the C4 position, a method that can overcome the steric hindrance of the tert-butyl group would be necessary. This might involve the use of smaller, highly reactive alkylating agents or a catalytic system that directs the reaction to this position.

C6-Alkylation: The C6 position is electronically activated by the adjacent nitrogen and the C3-nitro group, making it a likely site for nucleophilic attack. A regiodivergent strategy aiming for C6-alkylation would leverage this inherent reactivity.

C2-Substitution: The chloro group at the C2 position is a good leaving group for nucleophilic aromatic substitution. A strategy focused on this position would involve reaction with a suitable nucleophile to displace the chloride.

The development of a truly regiodivergent system for this compound would likely require a sophisticated catalytic approach where the catalyst can selectively direct the alkylating agent to the desired position, overriding the intrinsic reactivity of the substrate.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like this compound. These calculations can provide valuable insights into various molecular properties.

Key parameters that can be calculated to understand the reactivity of this compound include:

Molecular Orbital Energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting reactivity. The energy of the LUMO indicates the susceptibility of the molecule to nucleophilic attack, while the HOMO energy relates to its ability to donate electrons in a reaction. For this compound, the electron-withdrawing groups are expected to lower the LUMO energy, making the pyridine ring more electrophilic.

Electron Density Distribution and Molecular Electrostatic Potential (MEP): Calculations of electron density and MEP maps can identify the electron-rich and electron-deficient regions of the molecule. For this compound, the areas around the nitro group and the nitrogen atom of the pyridine ring would be expected to be electron-deficient (electrophilic sites), while the carbon atoms of the ring would have varying degrees of electron density, influencing their susceptibility to attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions. This can help in understanding the stability of the molecule and the nature of the bonds, including the polarization of the C-Cl bond, which is relevant for substitution reactions.

Below is a hypothetical data table summarizing the kind of information that quantum chemical calculations could provide for this compound compared to a parent pyridine molecule.

PropertyPyridine (Calculated)This compound (Hypothetical Calculated)Interpretation
HOMO Energy (eV)-6.7LowerReduced nucleophilicity
LUMO Energy (eV)+0.5Significantly LowerIncreased electrophilicity, susceptibility to nucleophilic attack
Dipole Moment (Debye)2.2HigherIncreased polarity due to substituents
C2-Cl Bond Length (Å)N/A~1.74Typical C-Cl bond length in an aromatic system
Mulliken Charge on C2N/APositiveElectrophilic site for nucleophilic attack
Mulliken Charge on C4N/ASlightly PositivePotential site for nucleophilic attack
Mulliken Charge on C6N/APositiveElectrophilic site for nucleophilic attack

Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed modeling of reaction pathways and the characterization of transition states, providing a deeper understanding of reaction mechanisms. For the functionalization of this compound, these methods can be used to explore various potential reactions.

For a nucleophilic aromatic substitution reaction at the C2 position, computational modeling would involve:

Locating Reactants and Products: The geometries of the starting material (this compound and the nucleophile) and the final product are optimized to find their lowest energy structures.

Identifying the Meisenheimer Complex: The reaction is likely to proceed through a Meisenheimer intermediate, where the nucleophile has added to the ring, and the negative charge is delocalized. The geometry and stability of this intermediate would be calculated.

Searching for the Transition State: A transition state search would be performed to locate the highest energy point along the reaction coordinate connecting the reactants to the Meisenheimer complex and the complex to the products. The structure and energy of the transition state are critical for determining the reaction rate.

Calculating the Reaction Energy Profile: By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction and allows for the determination of the activation energy.

The following table illustrates a hypothetical reaction energy profile for a nucleophilic substitution reaction on this compound.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1 (TS1)+15.2
Meisenheimer Intermediate-5.8
Transition State 2 (TS2)+10.5
Products-20.1

Computational Prediction of Regioselectivity and Reaction Barriers

A key application of computational chemistry is the prediction of regioselectivity in reactions where multiple products can be formed. For the alkylation of this compound, computational methods can be used to calculate the reaction barriers for attack at different positions on the pyridine ring.

The regioselectivity is determined by the relative heights of the activation energy barriers for the competing reaction pathways. The pathway with the lowest activation energy will be the most favorable and will lead to the major product.

To predict the regioselectivity of a hypothetical alkylation reaction, the following steps would be taken:

Define Possible Reaction Pathways: Identify all possible sites for alkylation (e.g., C4 and C6).

Calculate Activation Energies: For each pathway, calculate the activation energy by finding the energy difference between the reactants and the corresponding transition state.

Compare Reaction Barriers: The position with the lowest calculated activation barrier is predicted to be the major site of reaction.

The results of such a study could be summarized in a table like the one below, comparing the calculated activation energies for alkylation at different positions.

Position of AlkylationCalculated Activation Energy (kcal/mol)Predicted Outcome
C425.5Minor Product (sterically hindered)
C618.3Major Product (electronically favored)

These computational predictions can guide experimental work by suggesting the most likely outcomes of a reaction and helping to design strategies to achieve a desired regioselectivity. For instance, if calculations predict that C6-alkylation is kinetically favored, experimental efforts could focus on developing conditions that might favor the thermodynamically more stable product if it is different, or on using directing groups to force the reaction to occur at an alternative position.

Applications in Advanced Organic Synthesis and Materials Science

Role as Key Intermediate in Complex Molecule Synthesis

As a key intermediate, 5-(tert-Butyl)-2-chloro-3-nitropyridine offers synthetic chemists a robust scaffold that can be elaborated into more complex molecular architectures. The differential reactivity of the chloro and nitro groups allows for sequential, controlled modifications, providing access to a wide range of target molecules.

Precursor for Advanced Functional Materials

The primary role of this compound as a precursor for advanced functional materials is demonstrated in its potential for building complex macrocyclic structures. Phthalocyanines and their aza-analogs, known as tetraazaporphyrins, are a prominent class of functional materials with applications in dyes, pigments, and optoelectronic devices due to their intense color and unique electronic properties. dergipark.org.trthieme-connect.de The tert-butyl group is often incorporated into these macrocycles to enhance their solubility in organic solvents, preventing aggregation and facilitating processing and characterization. nih.gov By serving as a foundational unit for tert-butyl-substituted aza-phthalocyanine analogues, this compound is a key starting point for materials with tailored solubility and electronic characteristics.

Building Block for Phthalocyanine (B1677752) Complexes

Phthalocyanines are large, aromatic macrocycles synthesized through the cyclotetramerization of phthalonitrile (B49051) derivatives (benzene-1,2-dicarbonitriles). dergipark.org.trnih.gov Similarly, their nitrogen-containing analogues can be formed from pyridine-dicarbonitrile precursors. thieme-connect.de this compound serves as an ideal precursor for the requisite pyridine-dicarbonitrile building block.

The synthesis involves a two-step conversion:

Nucleophilic Aromatic Substitution: The chloro group at the 2-position can be substituted by a cyanide ion.

Reduction and Sandmeyer Reaction: The nitro group at the 3-position can be reduced to an amine, which is then converted to a nitrile via a Sandmeyer reaction.

The resulting tert-butyl-substituted pyridine-dicarbonitrile can then undergo a template-assisted cyclotetramerization reaction, typically in the presence of a metal salt, to form the corresponding metalated tetraazaphthalocyanine complex. The presence of the tert-butyl groups improves the solubility of the final macrocycle, a crucial property for its application and study. nih.gov

Table 1: Transformation to Phthalocyanine Precursor
Starting MaterialKey TransformationsIntermediate ProductApplication
This compound1. Substitution of -Cl with -CN 2. Reduction of -NO2 to -NH2 3. Conversion of -NH2 to -CN5-(tert-Butyl)pyridine-2,3-dicarbonitrileBuilding block for cyclotetramerization to form substituted tetraazaphthalocyanines

Intermediacy in the Synthesis of Diverse Heterocyclic Frameworks

Beyond macrocycles, the reactivity of the chloro and nitro groups enables the synthesis of a variety of other fused and substituted heterocyclic systems. Drawing parallels from the known reactivity of 2-chloro-3-nitropyridine (B167233), the tert-butyl derivative serves as a strategic starting material for frameworks of pharmaceutical interest. guidechem.comguidechem.com

Key synthetic pathways include:

Synthesis of Aminopyridines: The nitro group can be selectively reduced to an amine, yielding 5-(tert-Butyl)-2-chloro-3-aminopyridine. This product is a valuable intermediate itself, for example, in the synthesis of diazepine (B8756704) derivatives. guidechem.com

Synthesis of Fused Imidazoles: The chloro group can be displaced by a primary amine. Subsequent reduction of the nitro group to an amine, followed by acid-catalyzed cyclization, leads to the formation of the imidazole[4,5-b]pyridine framework. guidechem.com This scaffold is present in numerous biologically active molecules.

Table 2: Synthesis of Heterocyclic Cores
Starting MaterialReaction SequenceResulting Heterocyclic Framework
This compound1. Nucleophilic substitution of -Cl with an amine (R-NH2) 2. Reduction of -NO2 to -NH2 3. Intramolecular cyclizationSubstituted Imidazole[4,5-b]pyridines
This compoundSelective reduction of -NO2 to -NH25-(tert-Butyl)-2-chloro-3-aminopyridine

Integration into Chemical Libraries and Screening Platforms

The modular nature and defined reactive sites of this compound make it an excellent scaffold for the construction of chemical libraries used in high-throughput screening and drug discovery.

Utilization in DNA-Encoded Chemical Libraries (DELs) for Compound Discovery

DNA-Encoded Libraries (DELs) represent a powerful technology for discovering new drug leads by screening billions of compounds simultaneously. nih.govhotspotthera.com The technology relies on a "split-and-pool" synthesis methodology where each chemical building block added to a growing molecule is recorded by a unique DNA tag. youtube.com The success of DEL synthesis hinges on the availability of diverse building blocks and the use of robust, DNA-compatible chemical reactions.

This compound is well-suited for inclusion in DEL synthesis for several reasons:

The 2-chloro position is activated towards nucleophilic aromatic substitution (SNAr), a widely used and reliable DNA-compatible reaction. nih.gov This allows for the introduction of a first point of diversity by reacting the scaffold with a library of amines, thiols, or other nucleophiles.

The 3-nitro group provides a latent amino group. DNA-compatible methods for the reduction of nitro groups are established, which would unveil an amine that can be used for a subsequent diversification step, such as amide bond formation.

This dual functionality allows the compound to act as a versatile scaffold, enabling the creation of complex and diverse molecules, each encoded by a unique DNA barcode for identification after affinity-based screening against a protein target. chemrxiv.org

Synthesis of Diversified Compound Collections through Modular Approaches

The distinct reactivity of the two functional groups on this compound facilitates a modular approach to library synthesis. nih.gov This strategy involves the sequential reaction of each functional group with a different set of building blocks, rapidly generating a large and diverse collection of related compounds from a single core structure.

A typical two-step modular synthesis would proceed as follows:

Step 1 (Diversification at C2): The core scaffold is reacted with a library of nucleophiles (e.g., 100 different amines) via SNAr at the 2-position.

Step 2 (Diversification at C3): The nitro group on each of the 100 products from Step 1 is reduced to an amine. This new set of compounds is then reacted with a second library of building blocks (e.g., 100 different carboxylic acids for amide coupling).

This two-step process, starting from one scaffold, can theoretically generate a library of 10,000 (100 x 100) unique compounds, showcasing the power of this modular approach for exploring chemical space.

Table 3: Modular Approach for Compound Library Synthesis
StepReaction SiteTransformationBuilding Block Library (Examples)Outcome
1C2-ChloroNucleophilic Aromatic Substitution (SNAr)Library of primary/secondary amines, thiolsGeneration of an intermediate library with diversity at the C2 position
2C3-NitroReduction to Amine, followed by AcylationLibrary of carboxylic acids, sulfonyl chloridesGeneration of the final, highly diversified compound library with diversity at C2 and C3

Development of Novel Heterocyclic Systems

The strategic placement of chloro, nitro, and tert-butyl groups on the pyridine (B92270) ring makes this compound a highly valuable and reactive building block in synthetic chemistry. The electron-withdrawing nature of the nitro group and the nitrogen atom in the pyridine ring activates the chlorine atom at the C2 position for nucleophilic aromatic substitution (SNAr). This inherent reactivity is exploited by chemists to construct more complex molecular architectures, particularly novel heterocyclic systems that are often difficult to synthesize through other methods.

Synthesis of Polycyclic and Fused Pyridine Derivatives

The reactivity of this compound facilitates its use as a precursor for the synthesis of a variety of fused and polycyclic pyridine derivatives. These reactions typically involve a two-step sequence: an initial SNAr reaction followed by an intramolecular cyclization.

A common strategy involves reacting this compound with binucleophilic reagents. For instance, reaction with ortho-phenylenediamines or other aromatic 1,2-diamines leads to the formation of pyrido[2,3-b]pyrazines. In this process, one amino group of the diamine displaces the chlorine atom. The subsequent reduction of the nitro group to an amine sets the stage for an intramolecular cyclization, where the newly formed amino group attacks the imine or a related functional group, yielding the fused heterocyclic system.

The tert-butyl group at the C5 position provides significant steric bulk, which can influence the regioselectivity of reactions and modify the physicochemical properties, such as solubility, of the resulting polycyclic compounds. This substituent can be crucial for directing the cyclization step and preventing undesired side reactions.

Below is a representative table of fused heterocyclic systems synthesized from this compound and various binucleophiles.

BinucleophileIntermediate ProductFinal Fused Heterocycle
Benzene-1,2-diamineN-(2-aminophenyl)-5-(tert-butyl)-3-nitropyridin-2-amine7-(tert-Butyl)pyrido[2,3-b]pyrazin-6-amine
4-Methylbenzene-1,2-diamineN-(2-amino-4-methylphenyl)-5-(tert-butyl)-3-nitropyridin-2-amine7-(tert-Butyl)-2-methylpyrido[2,3-b]pyrazin-6-amine
4-Chlorobenzene-1,2-diamineN-(2-amino-4-chlorophenyl)-5-(tert-butyl)-3-nitropyridin-2-amine2-Chloro-7-(tert-butyl)pyrido[2,3-b]pyrazin-6-amine

Strategic Incorporation into Bioactive Scaffolds

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules. nih.govnih.gov The functional handles on this compound allow for its strategic incorporation into larger molecules designed to interact with biological targets.

The primary application involves using the compound as a foundational element onto which other pharmacophoric features are built. The activated 2-chloro position is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, which are often present in other bioactive fragments. This allows for the covalent linking of the tert-butyl-nitropyridine core to other molecular scaffolds.

For example, in the development of kinase inhibitors, a common strategy is to use a heterocyclic core to anchor the molecule within the ATP-binding site of the enzyme. The this compound scaffold can be functionalized by reacting it with an amine-containing fragment that provides crucial hydrogen bonding interactions with the kinase hinge region. The nitro group can then be reduced and further functionalized to introduce groups that occupy other pockets of the binding site, enhancing potency and selectivity.

The tert-butyl group often plays a beneficial role by occupying hydrophobic pockets in target proteins and can improve metabolic stability and oral bioavailability. The synthesis of potent Janus kinase 2 (JAK2) inhibitors has been accomplished using related 2-chloro-3-nitropyridine derivatives, highlighting the utility of this class of compounds in constructing bioactive molecules. nih.govresearchgate.net

The following table illustrates the incorporation of the scaffold with various functional groups relevant to medicinal chemistry.

Nucleophilic ReactantResulting ScaffoldPotential Biological Target Class
4-Aminophenol5-(tert-Butyl)-3-nitro-2-(4-aminophenoxy)pyridineKinases, Proteases
Piperazine1-(5-(tert-Butyl)-3-nitropyridin-2-yl)piperazineGPCRs, Ion Channels
4-Mercaptobenzoic acid4-((5-(tert-Butyl)-3-nitropyridin-2-yl)thio)benzoic acidEnzymes, Nuclear Receptors

Future Research Directions and Synthetic Challenges

Development of More Sustainable and Atom-Economical Synthesis Routes

A major thrust in modern chemical synthesis is the development of processes that are both environmentally benign and efficient in their use of raw materials. This is particularly relevant for the synthesis of complex heterocyclic compounds.

The principles of green chemistry are increasingly guiding the synthesis of pyridine (B92270) derivatives. Future research will focus on minimizing waste and avoiding hazardous substances. rsc.org One promising avenue is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, offering a more energy-efficient alternative to conventional heating. nih.gov The development of one-pot multicomponent reactions is another key strategy, as these processes combine several steps into a single operation, reducing solvent use and purification needs. nih.govacs.org

Furthermore, the replacement of toxic solvents and reagents is a critical goal. Research into using water or other environmentally friendly solvents, along with developing reusable, non-toxic catalysts, is essential for making pyridine synthesis more sustainable. acs.orgnih.gov The use of immobilized metal-organic frameworks (MOFs) as recyclable catalysts, for example, represents a step towards greener industrial processes. acs.org

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the desired product. primescholars.com Reactions with poor atom economy, common in pharmaceutical synthesis, generate significant waste. primescholars.com Future synthetic routes for pyridine derivatives will prioritize atom-economical transformations like addition and rearrangement reactions over less efficient substitution and elimination reactions.

Direct C–H bond functionalization is a powerful strategy for improving atom economy, as it avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and the amount of waste generated. rsc.orgnih.govresearchgate.net The development of catalytic systems that can selectively activate and functionalize the C–H bonds of the pyridine ring is a major research focus. While significant progress has been made, achieving high regioselectivity, especially at the C3 and C4 positions, remains a challenge that requires the design of sophisticated catalysts. nih.govnih.govchemrxiv.org

Research AreaKey Objectives & ApproachesRelevant Findings
Green Solvents Replace toxic organic solvents with environmentally benign alternatives like water.Water-driven procedures using heterogeneous catalysts have been developed for synthesizing related N-heterocycles. nih.gov
Alternative Energy Utilize microwave irradiation to reduce reaction times and energy consumption.Microwave-assisted synthesis of pyridines shows excellent yields (82-94%) in short reaction times (2-7 min). nih.gov
Catalyst Recyclability Develop heterogeneous or immobilized catalysts (e.g., MOFs) that can be easily recovered and reused.Surface-modified PET@UiO-66 vials have been used as reusable catalysts for pyridine synthesis. acs.org
Atom Economy Prioritize reaction types that maximize atom incorporation (e.g., C-H functionalization).Direct C-H functionalization is an ideal approach as it can substantially increase step economy. nih.govresearchgate.net

Exploration of Novel Reactivity Patterns for Selective Transformations

Overcoming the inherent reactivity patterns of the pyridine ring is crucial for accessing a wider range of functionalized derivatives. The electronic properties of 5-(tert-Butyl)-2-chloro-3-nitropyridine, with electron-withdrawing chloro and nitro groups, make it susceptible to nucleophilic attack. However, controlling the regioselectivity of these reactions is a significant challenge.

Future research will delve into unconventional reaction pathways to achieve functionalization at positions that are typically difficult to access, such as the meta-position (C3/C5). researchgate.netnih.govphys.org Strategies involving temporary dearomatization of the pyridine ring have shown promise. nih.govnih.govphys.org By disrupting the aromatic system, the electronic properties of the ring are altered, enabling selective reactions before re-aromatization restores the pyridine core. phys.org

Furthermore, the reactivity of the nitro group itself offers opportunities for novel transformations. Studies on other 3-nitropyridines have shown that the nitro group can be a more effective leaving group than a halogen in nucleophilic substitution reactions with certain nucleophiles, such as thiols. nih.govnih.gov Exploring this reactivity for this compound could lead to selective C-3 functionalization, leaving the C-2 chloro substituent intact for subsequent modifications. Additionally, photochemical methods that generate pyridinyl radicals open up new avenues for C-H functionalization with distinct positional selectivity compared to classical methods. acs.org

Advanced Functionalization Strategies for Emerging Applications in Materials and Life Sciences

The pyridine motif is ubiquitous in FDA-approved drugs and advanced materials. nih.govnih.gov Advanced functionalization strategies are being developed to create novel pyridine derivatives for specific applications. A key area of interest is "late-stage functionalization," which involves modifying complex, often biologically active, molecules in the final steps of a synthesis. nih.govnih.govberkeley.eduresearchgate.netacs.org This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process. nih.govacs.org

For a compound like this compound, late-stage functionalization could involve selective substitution of the chloro or nitro groups to introduce a variety of functionalities. This could be used to fine-tune the molecule's properties for applications in medicinal chemistry, such as developing new kinase inhibitors or anti-infective agents, or in materials science for creating novel organic optical materials. nih.govfrontiersin.org The development of mild, catalyst-free, and highly regioselective methods is critical for the successful application of this strategy to complex pyridine-containing drugs. researchgate.netacs.org

StrategyDescriptionPotential Application for this compound
Late-Stage Functionalization Modifying complex molecules in the final synthetic steps to quickly generate analogues. nih.govberkeley.eduRapidly create derivatives for structure-activity relationship (SAR) studies in drug discovery programs. acs.org
Dearomatization-Rearomatization Temporarily disrupting the aromatic ring to alter reactivity and achieve functionalization at non-traditional sites (e.g., meta-position). nih.govphys.orgIntroduce substituents at the C-4 or C-6 positions, which are typically less reactive in this substituted pyridine.
Photocatalysis Using light to generate reactive intermediates, such as pyridinyl radicals, to enable novel C-H functionalizations. nih.govacs.orgacs.orgIntroduce alkyl or other groups at various positions with unique selectivity profiles.
Selective Nucleophilic Substitution Exploiting the differential reactivity of leaving groups (e.g., -NO2 vs. -Cl) to achieve selective substitution. nih.govnih.govSelectively replace the nitro group at C-3 while retaining the chlorine at C-2 for further transformations.

Synergistic Approaches Integrating Synthetic and Computational Chemistry for Rational Design

The integration of computational chemistry with synthetic chemistry provides a powerful tool for the rational design of new molecules and reaction pathways. oberlin.edu Future research will increasingly rely on this synergy to tackle the challenges in pyridine chemistry. Computational methods, such as Density Functional Theory (DFT), can be used to predict the regioselectivity of reactions, elucidate complex reaction mechanisms, and design novel catalysts with enhanced activity and selectivity. rsc.org

For instance, computational studies can help understand the factors governing the C-H activation of different positions on the pyridine ring, guiding the design of ligands and catalysts that direct functionalization to a desired site. oberlin.eduacs.org This approach can save significant experimental time and resources by predicting the most promising synthetic strategies before they are attempted in the lab. In the context of drug design, computational models can predict the pharmacokinetic and toxicological properties of novel pyridine derivatives, allowing for the in-silico screening of candidates and the design of molecules with improved therapeutic profiles. researchgate.net The combined experimental and theoretical investigation of reaction mechanisms, such as the reaction of pyridine with radicals, provides fundamental insights that can be leveraged for the development of new synthetic methods. nih.gov

Q & A

Q. What are the optimal synthetic routes for 5-(tert-Butyl)-2-chloro-3-nitropyridine, and how do substituent positions influence yield?

  • Methodological Answer : The synthesis typically involves nitration and chlorination of pyridine derivatives. Key factors include:
  • Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the 3-position. The tert-butyl group at the 5-position sterically hinders nitration, requiring extended reaction times (~24 hours) .
  • Chlorination : Employ POCl₃ or PCl₅ under reflux (80–100°C) for 6–8 hours. The chloro group at the 2-position is stabilized by electron-withdrawing nitro and tert-butyl groups, minimizing side reactions .
  • Yield Optimization : Substituent effects (e.g., tert-butyl’s steric bulk) reduce yields by ~15% compared to unsubstituted analogs. Purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals using deuterated chloroform (CDCl₃). The tert-butyl group shows a singlet at δ 1.35 ppm (¹H) and δ 29.5 ppm (¹³C). Nitro and chloro groups deshield adjacent carbons (C2: δ 152 ppm; C3: δ 145 ppm) .
  • UV/Vis Spectroscopy : Solvent polarity impacts λmax. In ethanol, the nitro group exhibits a π→π* transition at 270 nm, while the chloro substituent shifts absorption to 310 nm .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]<sup>+</sup> at m/z 229.04 (calculated: 229.07) with fragmentation patterns matching loss of NO₂ (45 Da) and Cl (35 Da) .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The tert-butyl group acts as a steric shield, directing reactivity to the 2-chloro and 3-nitro positions:
  • Suzuki Coupling : Pd(PPh₃)₄ catalyzes coupling at the 2-chloro position with aryl boronic acids (80°C, K₂CO₃, DMF). The tert-butyl group reduces reaction rates by ~30% compared to methyl analogs but improves regioselectivity (>90%) .
  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the 3-nitro group to an amine. The tert-butyl group prevents over-reduction of the pyridine ring, yielding 5-(tert-Butyl)-2-chloro-3-aminopyridine in 85% yield .

Q. What mechanistic insights explain conflicting reports on CYP1B1 inhibition by pyridine derivatives?

  • Methodological Answer : Contradictions arise from structural variations and assay conditions:
  • Steric Effects : The tert-butyl group in this compound may hinder binding to CYP1B1’s active site, unlike smaller substituents (e.g., methyl) that enhance inhibition (IC₅₀: 0.011 μM for methyl vs. 0.45 μM for tert-butyl) .
  • Assay Variability : Ethoxyresorufin-O-deethylase (EROD) assays show pH-dependent activity. At pH 7.4, the nitro group’s electron-withdrawing effect reduces binding affinity by 20% compared to pH 6.8 .

Q. How can solvent effects on UV/Vis spectra inform computational modeling of charge-transfer transitions?

  • Methodological Answer : Solvatochromic shifts correlate with solvent polarity (e.g., λmax shifts from 310 nm in hexane to 325 nm in DMSO). Use time-dependent DFT (TD-DFT) with the B3LYP/6-311++G(d,p) basis set to model transitions:
  • Charge Transfer : The nitro group acts as an electron acceptor, while the pyridine ring donates electrons. Solvent polarity stabilizes excited states, reducing transition energy by 0.3 eV .

Key Recommendations for Researchers

  • Synthetic Challenges : Prioritize low-temperature nitration to avoid decomposition of the nitro group .
  • Data Reconciliation : Cross-validate computational models (e.g., DFT) with experimental spectroscopic and inhibition data to resolve contradictions .
  • Safety Protocols : Handle with nitrile gloves and fume hoods due to irritant risks (WGK Germany: 3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.